Allyl undecanoate

Description

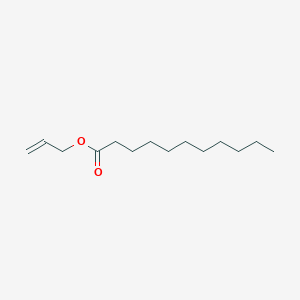

Allyl undecanoate is an organic compound classified as an unsaturated ester. Its structure consists of an eleven-carbon chain (undecanoate) attached to an allyl group. This combination of a long hydrocarbon chain and a reactive allyl functional group gives it properties that are of interest in several areas of organic synthesis and materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17308-90-6 nist.govnist.gov |

| Molecular Formula | C14H26O2 nist.govnist.gov |

| Molecular Weight | 226.355 g/mol nist.govnist.gov |

| IUPAC Name | Prop-2-en-1-yl undecanoate sielc.com |

| LogP (Octanol/Water Partition Coefficient) | 5.57 sielc.com |

| Normal Boiling Point (Calculated) | 592.69 K chemeo.com |

| Enthalpy of Vaporization (Calculated) | 55.24 kJ/mol chemeo.com |

| Critical Pressure (Calculated) | 1633.81 kPa chemeo.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17308-90-6 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

prop-2-enyl undecanoate |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h4H,2-3,5-13H2,1H3 |

InChI Key |

PSGSIXPTLRADTD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)OCC=C |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC=C |

Other CAS No. |

17308-90-6 |

Origin of Product |

United States |

Advanced Synthetic Strategies for Allyl Undecanoate and Analogs

Catalytic Esterification and Transesterification Pathways

Chemical catalysis provides robust and versatile routes for the synthesis of allyl undecanoate. Modern approaches focus on the use of transition metals and metathesis reactions to achieve high yields and to generate novel structural analogs.

Transition Metal Catalysis in Allyl Ester Synthesis

The formation of allyl esters, including this compound, can be efficiently achieved through transition metal-catalyzed reactions, most notably those involving palladium. The general mechanism, often referred to as a Tsuji-Trost type reaction, involves the reaction of an allyl substrate with a low-valent metal catalyst. nih.gov This process generates a metal-π-allyl intermediate. This electrophilic complex is then susceptible to nucleophilic attack. In the context of this compound synthesis, a salt of undecylenic acid acts as the nucleophile, attacking the π-allyl complex to form the final ester product.

While palladium is a cornerstone in this field, other transition metals like ruthenium and copper have also been developed for allylic transformations. researchgate.netnih.govscielo.br Ruthenium catalysts, for instance, can facilitate the isomerization of allylic alcohols or engage in C-H activation of allyl esters to form new products. oup.comcsic.esmdpi.com Copper complexes are also utilized due to being less expensive and toxic compared to other transition metals. nih.gov The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the reaction, which is particularly important when using substituted allylic precursors. cabbi.bio

| Metal Catalyst System | Typical Reaction | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Palladium(0) with Phosphine Ligands | Allylic Substitution (Tsuji-Trost) | π-Allyl Palladium Complex | High yields, well-understood mechanism, broad substrate scope. | nih.govwur.nl |

| Ruthenium(II) Complexes (e.g., [RuCl₂(p-cymene)]₂) | C-H Allylation/Functionalization | π-Allyl Ruthenium Species | Novel reactivity, C-H activation capability, stereoselective. | csic.esmdpi.com |

| Copper(I) with Oxazoline Ligands | Asymmetric Allylic Oxidation/Esterification | Organocuprate Species | Lower cost, reduced toxicity, effective for asymmetric synthesis. | nih.gov |

Cross-Metathesis Approaches for Unsaturated Undecanoate Derivatives

Olefin metathesis provides a powerful tool for creating analogs of this compound by forming new carbon-carbon double bonds. Starting with this compound, which is an acyclic diene, ring-closing metathesis (RCM) can be employed to synthesize macrocyclic lactones. One study demonstrated this by first synthesizing this compound via the esterification of undecenoic acid and allyl alcohol. osti.gov The resulting diene was then treated with a second-generation Grubbs' catalyst, a ruthenium-based complex, to induce RCM, successfully producing (E)-oxacyclotridec-11-en-2-one, a 13-membered macrolactone, in a 72% yield. osti.gov

This strategy highlights how the two terminal double bonds of this compound can be manipulated post-esterification to generate structurally distinct and valuable cyclic analogs. The reaction is driven by the formation of volatile ethylene (B1197577) gas, and its efficiency depends on factors like catalyst concentration, solvent, and temperature. osti.gov This approach demonstrates the utility of undecylenic acid and its esters as bio-based synthons for complex molecular architectures. researchgate.net

Novel Catalytic Systems for Enhanced Selectivity and Yield

Research continues to focus on developing new catalytic systems that offer improvements in reaction efficiency, selectivity, and sustainability. For allylic ester synthesis, this includes the design of catalysts that can be easily recovered and reused. For example, heterogeneous copper(I) catalysts supported on recyclable materials have been developed for the asymmetric allylic oxidation of olefins. nih.gov These systems show high yields (up to 95%) and enantioselectivities and can be reused multiple times without a significant drop in performance, addressing key principles of green chemistry. nih.gov

In ruthenium catalysis, the combination of the metal with specific chiral ligands, such as JOSIPHOS, has led to highly enantioselective reactions. researchgate.net Furthermore, ruthenium catalysts have been engineered to perform novel transformations, such as the oxidative coupling of allyl esters with activated olefins via C(sp³)–H activation. csic.es This method provides stereodefined 1,3-dienes, demonstrating a novel pathway for the functionalization of allyl ester substrates under mild conditions with excellent regio- and diastereoselectivity. csic.es These advanced systems move beyond simple ester formation, enabling the creation of more complex and functionalized derivatives from basic allyl ester precursors.

Enzymatic Synthesis of Allyl Esters

As an alternative to chemical catalysis, enzymatic methods offer a green, highly selective, and mild route for synthesizing allyl esters. Lipases are the most commonly used enzymes for this purpose, prized for their stability and broad substrate tolerance.

Biocatalytic Esterification Mechanisms

The enzymatic synthesis of esters like this compound is catalyzed by lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). scielo.br These enzymes function effectively in non-aqueous or micro-aqueous environments, which shifts their natural hydrolytic equilibrium towards synthesis. scielo.brwur.nl The most widely accepted catalytic mechanism for lipase-mediated esterification is the Ping-Pong Bi-Bi mechanism.

This process involves two main steps:

Acylation: The catalytic serine residue in the lipase's active site attacks the carbonyl carbon of the carboxylic acid (undecylenic acid). This forms a tetrahedral intermediate which then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex. nih.govresearchgate.net

Nucleophilic Attack: The alcohol (allyl alcohol) then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the ester product (this compound) and regenerate the free enzyme. nih.govresearchgate.net

Enzyme Immobilization and Process Optimization for Allyl Ester Production

Process optimization is critical to maximize the yield and efficiency of enzymatic ester production. Key parameters that are typically optimized include:

Temperature: Lipase (B570770) activity is temperature-dependent, with an optimal range often between 30-60°C. cabbi.bioscielo.org.mx

Substrate Molar Ratio: While a 1:1 molar ratio of acid to alcohol is stoichiometric, using an excess of one substrate (often the alcohol) can shift the reaction equilibrium towards the product. nih.govresearchgate.net

Enzyme Concentration: Higher enzyme loading generally increases the reaction rate, but a point of diminishing returns is reached where mass transfer limitations can occur. researchgate.net

Water Activity: Water is a product of esterification, so its removal (e.g., using molecular sieves) is crucial to prevent the reverse hydrolytic reaction and drive the synthesis to completion. cabbi.bio

Solvent: While solvent-free systems are preferred for green chemistry, organic solvents like hexane (B92381) can be used to improve substrate solubility and reduce viscosity. scielo.org.mxnih.gov

Response surface methodology and other statistical designs are often employed to systematically optimize these variables to achieve high conversion rates, sometimes exceeding 95%. oup.comcsic.es

| Parameter | Typical Range/Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Reaction Temperature | 30 - 90 °C | Affects enzyme activity and stability; higher temperatures can increase rate but also denaturation. | oup.comscielo.org.mx |

| Enzyme Load | 1 - 30 wt% (relative to substrates) | Higher load increases initial rate but can lead to mass transfer issues and increases cost. | cabbi.bioresearchgate.net |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 7:1 | Excess alcohol can shift equilibrium to favor ester formation but may also cause enzyme inhibition. | nih.govcsic.es |

| Water Removal | Molecular sieves or vacuum | Crucial for shifting equilibrium towards synthesis by removing the water byproduct. | cabbi.bio |

| Immobilization Support | Resins, ceramics, activated carbon, nylon | Enhances enzyme stability, allows for reuse, and simplifies product purification. | nih.govresearchgate.netscielo.org.mx |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key focuses in this area include the development of reactions in environmentally benign solvents like water or in the absence of solvents altogether, and the optimization of reaction pathways to maximize atom economy and minimize waste.

Solvent-Free and Aqueous Medium Reaction Development

The development of synthetic routes to this compound that avoid the use of conventional organic solvents is a significant advancement in green chemistry. These approaches not only reduce environmental pollution but can also simplify product purification processes.

Solvent-Free Synthesis:

Enzymatic catalysis, particularly with lipases, has proven highly effective for the synthesis of esters in solvent-free systems. mdpi.commdpi.com Lipases, such as the immobilized form of lipase B from Candida antarctica (CALB), are widely used due to their stability and high catalytic activity in non-aqueous environments. scielo.brcirad.fr In a solvent-free setting, the reactants themselves (undecanoic acid and allyl alcohol) act as the reaction medium. This method is particularly advantageous for the synthesis of fatty acid esters, as the substrates often have sufficient solubility in each other at elevated temperatures. mdpi.com

The removal of water, a byproduct of esterification, is crucial to drive the reaction equilibrium towards the product. This is often achieved by applying a vacuum. nih.gov Research on the synthesis of various fatty acid esters under solvent-free conditions has demonstrated high conversion rates. For instance, the enzymatic esterification of other fatty acids with various alcohols has shown yields exceeding 90%. scielo.br While specific data for this compound is not extensively documented, the successful synthesis of other fatty acid allyl esters and undecanoate esters under solvent-free conditions suggests the viability of this approach.

One study on the enzymatic esterification of lauric acid with a range of alcohols in a solvent-free system highlighted the selectivity of the lipase. scielo.org.mx Although in that particular study, reaction with allyl alcohol was not observed, optimization of reaction parameters such as temperature, enzyme concentration, and molar ratio of substrates is critical for successful synthesis. For example, the synthesis of technical-grade oleic acid esters of sucrose (B13894) and fructose (B13574) has been achieved with high yields (89-96%) in a solvent-free system using Candida antarctica lipase B. mdpi.com

Aqueous Medium Reaction:

While lipase-catalyzed esterification is typically favored in non-aqueous media to shift the reaction equilibrium towards synthesis, developments in enzyme technology and reaction engineering have enabled ester synthesis in aqueous systems. cirad.fr In such systems, the enzyme operates at the interface of the organic and aqueous phases. The production of fatty acid alkyl esters has been demonstrated in the presence of an alkaline aqueous buffer or a water solution using immobilized enzymes. scielo.br

Furthermore, chemoenzymatic one-pot syntheses have been developed in aqueous media. For example, the combination of metal-catalyzed allylic alcohol isomerization with asymmetric bioamination has been successfully performed in an aqueous environment. While not a direct synthesis of this compound, this demonstrates the potential of aqueous systems for complex transformations involving allylic compounds.

The following table presents data for the enzymatic synthesis of analogous esters, providing insight into potential reaction conditions for this compound.

| Fatty Acid | Alcohol | Biocatalyst | Reaction Medium | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

| Butyric Acid | Methanol | CALB-MNP | Heptane | 25 | 8 | >90% | scielo.br |

| Butyric Acid | Ethanol | CALB-MNP | Heptane | 25 | 8 | >90% | scielo.br |

| Lauric Acid | Butanol | Novozym 435 | Hexane | 55 | 6 | ~98% | scielo.org.mx |

| Oleic Acid | Sucrose | Novozym 435 | Solvent-Free | 65 | 96 | 89% | mdpi.com |

| Oleic Acid | Fructose | Novozym 435 | Solvent-Free | 65 | 96 | 96% | mdpi.com |

| Crambe Fatty Acids | Camelina Alcohols | Novozym 435 | Solvent-Free (vacuum) | N/A | 4-6 | ≥95% | nih.gov |

CALB-MNP: Candida antarctica Lipase B immobilized on magnetic nanoparticles; Novozym 435: Immobilized Candida antarctica lipase B.

Atom Economy and Waste Minimization Strategies

Atom economy and waste minimization are central tenets of green chemistry, providing metrics to evaluate the efficiency and environmental impact of a synthetic process.

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. chembam.com In an ideal reaction, all reactant atoms are incorporated into the final product, resulting in 100% atom economy.

The enzymatic esterification of undecanoic acid with allyl alcohol to produce this compound is an example of a reaction with high atom economy. The only byproduct is water, which is non-toxic.

The reaction is as follows: C₁₁H₂₂O₂ (Undecanoic Acid) + C₃H₆O (Allyl Alcohol) → C₁₄H₂₆O₂ (this compound) + H₂O (Water)

The atom economy can be calculated as: Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of Undecanoic Acid + Molecular Weight of Allyl Alcohol) * 100 Atom Economy = (226.36 g/mol) / (186.30 g/mol + 58.08 g/mol) * 100 ≈ 92.6%

This high atom economy is a significant advantage of direct esterification over other synthetic routes that may involve protecting groups or activating agents, which generate stoichiometric amounts of waste.

Waste Minimization (E-Factor):

The Environmental Factor (E-Factor) is another green metric that quantifies the amount of waste generated per unit of product. chembam.com It is defined as the total mass of waste divided by the mass of the product. An ideal E-Factor is 0.

For the enzymatic synthesis of this compound, the primary waste product is the water formed during the reaction. In a solvent-free system, the E-Factor would be very low.

E-Factor = (Mass of Waste) / (Mass of Product) E-Factor = (18.02 g) / (226.36 g) ≈ 0.08

This demonstrates the minimal waste generated in this process. In contrast, traditional chemical syntheses that use solvents for reaction and purification can have significantly higher E-Factors. For instance, a process that uses a solvent which is not recycled would contribute substantially to the total waste.

Strategies to minimize waste in the synthesis of this compound and its analogs include:

Use of Catalytic Reagents: Employing enzymes like lipases, which are catalytic and can be recycled, is superior to using stoichiometric reagents that are consumed in the reaction and become waste. mdpi.com

Solvent-Free Conditions: As discussed, eliminating solvents minimizes a major source of waste and simplifies downstream processing. mdpi.commdpi.com

Enzyme Immobilization: Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles, reducing both cost and waste. scielo.brnih.gov

Process Intensification: Utilizing continuous flow reactors can improve efficiency, reduce reactor volume, and minimize waste compared to batch processes.

The following table provides a comparison of green metrics for different types of esterification reactions.

| Reaction Type | Atom Economy (%) | E-Factor (approx.) | Key Advantages for Waste Minimization | Reference |

| Enzymatic Esterification (Solvent-Free) | ~93% (for this compound) | ~0.08 | No solvent waste, recyclable catalyst, high selectivity. | chembam.com |

| Chemical Esterification (with acid catalyst, solvent) | ~93% (for this compound) | >1 (highly dependent on solvent use and recycling) | Potentially faster reaction rates. | cirad.fr |

Elucidating Reaction Pathways and Mechanistic Transformations of Allyl Undecanoate

Allylic Rearrangements and Isomerization Processes of Allyl Esters

Allylic esters, including allyl undecanoate, are susceptible to rearrangement reactions, which can alter the position of the double bond and create new isomers. These processes are often catalyzed by transition metals and are of significant interest for their ability to generate structural diversity.

One of the most prominent rearrangements is the-sigmatropic rearrangement, such as the Claisen rearrangement, although this is more relevant to allyl aryl ethers and vinyl ethers than to simple allyl esters under thermal conditions. However, transition metal catalysis can facilitate analogous transformations. For instance, palladium catalysts are known to promote the isomerization of allylic esters. The mechanism typically involves the formation of a π-allyl palladium complex. Oxidative addition of the palladium(0) catalyst to the allyl ester forms a Pd(II) species. Subsequent reductive elimination can then lead to a rearranged, and often more thermodynamically stable, isomer.

Isomerization can also be promoted by other transition metals like rhodium and ruthenium. These catalysts can facilitate the migration of the double bond along the carbon chain. For this compound, this could theoretically lead to the formation of various propenyl undecenoate isomers. The specific isomer formed is often dependent on the catalyst system and reaction conditions employed.

Olefin Metathesis Reactions: Substrate Scope and Stereochemical Control with Allyl Undecenoates

Olefin metathesis has emerged as a powerful tool in organic synthesis, and allyl undecenoate is an excellent substrate for these reactions. Its terminal double bond readily participates in various metathesis reactions, including cross-metathesis (CM), ring-closing metathesis (RCM), and enyne metathesis.

Ring-closing metathesis is particularly noteworthy. When allyl undecenoate is part of a diene structure, RCM can be used to form macrocyclic lactones. For example, if the undecenoate chain itself contains another double bond at a suitable position, an intramolecular reaction can occur. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, or Hoveyda-Grubbs catalysts. The choice of catalyst can influence the reaction's efficiency and stereochemical outcome.

The stereochemical control in metathesis reactions involving allyl undecenoate derivatives is a critical aspect. For instance, in the synthesis of complex molecules, controlling the geometry (E/Z selectivity) of the newly formed double bond is paramount. The nature of the catalyst, the solvent, and the substrate's steric and electronic properties all play a role in determining the stereoselectivity of the reaction. Research has shown that specific catalyst systems can favor the formation of either the E or Z isomer in cross-metathesis reactions.

Table 1: Examples of Olefin Metathesis Reactions with Allyl Undecenoate Derivatives

| Reaction Type | Catalyst | Product Type |

|---|---|---|

| Cross-Metathesis | Grubbs' 2nd Generation | Functionalized Alkenes |

| Ring-Closing Metathesis | Hoveyda-Grubbs 2nd Gen. | Macrocyclic Lactones |

Nucleophilic and Electrophilic Reactions Involving the Allyl Moiety

The double bond in the allyl group of this compound is susceptible to both nucleophilic and electrophilic attack, opening up further avenues for functionalization.

Electrophilic additions are a common class of reactions for alkenes. The reaction of this compound with electrophiles such as halogens (e.g., bromine, chlorine) or hydrohalic acids (e.g., HBr) proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile adds to the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation. The subsequent attack by a nucleophile results in the addition product. For example, the addition of HBr would yield 2-bromo-1-propyl undecanoate. In the presence of peroxides, the reaction can proceed via a radical mechanism, leading to the anti-Markovnikov product.

Nucleophilic attack on the allyl group is less direct and often requires activation by a transition metal catalyst, most notably palladium. In the Tsuji-Trost reaction, a palladium(0) catalyst reacts with the allyl ester to form a π-allyl palladium complex. This complex is electrophilic and can be attacked by a wide range of nucleophiles, including carbanions, amines, and alkoxides. This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

Radical Mediated Transformations of this compound Structures

The alkene functionality in this compound is also a good substrate for radical reactions. One of the most significant radical-mediated transformations is the thiol-ene reaction. This reaction involves the addition of a thiol (R-SH) across the double bond, initiated by light (photoinitiation) or heat (thermal initiation). The mechanism proceeds via a radical chain process, where a thiyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to yield the product and regenerate the thiyl radical. This reaction is highly efficient, often proceeds with high yield, and is considered a prime example of "click chemistry". The thiol-ene reaction with this compound can be used to introduce a variety of functional groups, depending on the nature of the 'R' group on the thiol.

Another important radical reaction is radical polymerization. The allyl group can participate in polymerization reactions, although it is known to be less reactive than other monomers like styrenes or acrylates due to allylic termination. However, under specific conditions and with suitable initiators, this compound can be polymerized or copolymerized to create functional polymers.

Advanced Mechanistic Studies using Spectroscopic and Kinetic Methods

The mechanisms of the reactions involving this compound can be elucidated using a variety of advanced analytical techniques. Spectroscopic methods are indispensable for identifying reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for structural characterization. For instance, in an isomerization reaction, NMR can be used to distinguish between different isomers by analyzing the chemical shifts and coupling constants of the protons and carbons near the double bond. In-situ NMR spectroscopy can be employed to monitor the reaction progress over time and identify transient intermediates.

Fourier-Transform Infrared (FTIR) spectroscopy is useful for tracking the functional groups involved in the reaction. The disappearance of the C=C stretching vibration of the allyl group or the appearance of new bands can provide evidence for a particular transformation.

Kinetic studies are essential for understanding the reaction rates and the factors that influence them. By systematically varying the concentrations of reactants, catalysts, and temperature, the rate law for a reaction can be determined. This information provides insights into the reaction mechanism, such as the rate-determining step. For example, kinetic studies of palladium-catalyzed allylic alkylation can help to determine whether the oxidative addition or the nucleophilic attack is the rate-limiting step.

Table 2: Spectroscopic and Kinetic Methods for Studying this compound Reactions

| Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Structural elucidation, isomer identification, reaction monitoring |

| FTIR Spectroscopy | Functional group analysis (e.g., C=C, C=O) |

| Mass Spectrometry | Molecular weight determination, fragmentation patterns |

| Kinetic Studies | Reaction rates, rate laws, activation parameters |

Structure Reactivity Relationships in Allyl Undecanoate Chemistry

Correlation of Molecular Architecture with Reactivity Profiles

The reactivity of allyl undecanoate is directly correlated with its distinct structural components: the undecanoate ester group and the allyl group.

The Ester Group: The long, saturated eleven-carbon chain of the undecanoate portion is largely non-reactive and primarily influences the molecule's physical properties, such as its lipophilicity and solubility. The ester linkage itself, however, is a key reactive site. Like other esters, it can undergo hydrolysis, typically under acidic or basic conditions, to yield allyl alcohol and undecanoic acid. oecd.org The major metabolic pathway for allyl esters involves this initial hydrolysis, followed by the oxidation of the resulting allyl alcohol to acrolein, a highly reactive metabolite. oecd.org

The Allyl Group: The terminal double bond of the allyl group is a site of high electron density, making it susceptible to electrophilic addition and a prime substrate for a variety of transition-metal-catalyzed reactions. researchgate.net Its position adjacent to an oxygen atom also activates the C-H bonds on the saturated carbon of the allyl group for reactions. This structure is fundamental to its participation in:

Metathesis Reactions: The terminal olefin is a suitable participant in cross-metathesis reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex molecules. researchgate.net

Palladium-Catalyzed Reactions: The allyl group is exceptionally well-suited for transformations involving π-allyl palladium intermediates. These reactions are central to forming new bonds (C-C, C-N, C-O) under mild conditions. researchgate.netacs.org

Rearrangements: The molecule can undergo organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, such as the Claisen rearrangement, particularly if the undecanoate portion is first converted into a suitable vinyl ether analogue. nih.gov

The molecular architecture, therefore, presents two distinct handles for chemical modification. The long undecanoate chain can influence reaction kinetics by introducing steric bulk or by affecting the molecule's orientation and solubility in different solvent systems, while the allyl group provides a versatile platform for complex synthetic transformations. researchgate.netfarmaciajournal.com

Stereochemical Aspects and Enantioselective Transformations of Allyl Esters

While this compound itself is an achiral molecule, its allyl group is a prochiral moiety. nih.gov In the presence of a transition metal catalyst, typically palladium, the allyl group can be converted into a symmetrical η³-allyl intermediate. The subsequent nucleophilic attack on this intermediate can occur at either of its two terminal carbons. In the absence of any chiral influence, this results in a racemic mixture of products. However, the use of chiral ligands in concert with the metal catalyst creates an asymmetric environment around the intermediate, directing the nucleophile to attack one face preferentially, leading to the formation of a single enantiomer. This process is known as asymmetric allylic alkylation (AAA). acs.orgrsc.org

The field of enantioselective palladium-catalyzed allylic substitution is well-developed, offering robust methods for creating chiral molecules from allyl esters. acs.org The efficiency and stereoselectivity of these transformations are highly dependent on the choice of the chiral ligand, the nucleophile, and the reaction conditions.

A study on the enantioselective synthesis of sterically hindered α-allyl–α-aryl oxindoles utilized various allyl esters in palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). rsc.org The results demonstrate how ligand choice dramatically impacts enantiomeric excess (ee).

| Ligand | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| (S)-tBu-PHOX | 96 | 89 | rsc.org |

| (S,S)-f-BINAPHANE | 95 | 15 | rsc.org |

| (R)-SIPHOS-PE | 96 | 80 | rsc.org |

| ANDEN-phenyl Trost Ligand | 96 | 99 | rsc.org |

As shown in the table, the ANDEN-phenyl Trost ligand proved to be the most effective for a specific substrate, affording the product in high yield and nearly perfect enantioselectivity (99% ee). rsc.org Other methods for achieving enantioselectivity in reactions of allyl esters include enzyme-catalyzed dynamic kinetic resolutions, which can combine the racemization of an allyl alcohol with enantioselective esterification to produce optically active allyl esters. organic-chemistry.org

Influence of Substituents on Reaction Kinetics and Thermodynamic Profiles

The rate (kinetics) and energetic favorability (thermodynamics) of reactions involving this compound can be significantly altered by the introduction of substituents on either the allyl or the undecanoate portion of the molecule. These effects are primarily electronic (inductive and resonance effects) and steric in nature. lumenlearning.comlibretexts.org

Substituents on the Undecanoate Chain:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) near the ester carbonyl group (e.g., on the α-carbon of the undecanoate chain) would increase the partial positive charge on the carbonyl carbon. This would make the ester more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups (EDGs) would decrease the rate of hydrolysis.

Steric Effects: Bulky substituents near the ester linkage can sterically hinder the approach of a nucleophile, slowing down reactions at the carbonyl group. An OECD report noted that allyl esters derived from carboxylic acids with a quaternary carbon at the alpha position were excluded from a category assessment due to potential steric inhibition of enzymatic hydrolysis. oecd.org

Substituents on the Allyl Group:

The influence of substituents on the allyl group is particularly evident in transition-metal-catalyzed reactions and pericyclic rearrangements.

Reaction Kinetics: In a study on the decarboxylative Claisen rearrangement of substituted allylic esters, a linear free-energy relationship was observed. rsc.org This indicates that the electronic nature of the substituent directly impacts the stability of the transition state. Electron-donating groups on the allyl moiety stabilize the developing positive charge in the transition state of certain rearrangements, thus accelerating the reaction. nih.govrsc.org

Thermodynamic Profiles: Substituents can alter the relative stability of reactants, intermediates, and products, thereby shifting the thermodynamic equilibrium of a reaction. For example, in olefin metathesis, terminal olefins with allylic methyl substituents were found to give lower yields but with improved trans-selectivity, indicating a change in the thermodynamic landscape of the product distribution. researchgate.net

The following table illustrates the general principles of how substituents might affect reaction rates in electrophilic aromatic substitution, which can be extrapolated to the reactivity of the allyl group's double bond. lumenlearning.comlibretexts.org

| Substituent Type | Electronic Effect | Effect on Reaction Rate | Example Groups |

|---|---|---|---|

| Activating | Electron-Donating (Inductive or Resonance) | Increases Rate | -R, -OR, -NR₂ |

| Deactivating | Electron-Withdrawing (Inductive or Resonance) | Decreases Rate | -NO₂, -CN, -CO₂R, Halogens |

This framework helps predict how modifications to the basic this compound structure would influence its chemical behavior in various synthetic contexts. lumenlearning.comlibretexts.org

State of the Art Analytical Methodologies for Allyl Undecanoate Characterization

Chromatographic Separations: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Ester Analysis

Chromatographic techniques are fundamental for separating components within a mixture, a critical step in the analysis of esters like allyl undecanoate. chromtech.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools, each with distinct advantages depending on the analytical goal. labmanager.com

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile compounds such as this compound. chromtech.com In this technique, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases, which is influenced by factors like boiling point and polarity. chromatographytoday.com For the analysis of esters, a non-polar or medium-polarity stationary phase is often employed. The separated components are then detected as they exit the column, with the retention time—the time it takes for a compound to pass through the column—serving as a key identifier.

GC is widely used in the pharmaceutical industry for purity testing, impurity profiling, and analyzing residual solvents. omicsonline.org Its high sensitivity and resolving power make it an invaluable tool for ensuring the quality of drug products. omicsonline.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. openaccessjournals.comdrawellanalytical.com Unlike GC, HPLC is not limited to volatile and thermally stable compounds, making it suitable for a broader range of analytes. labmanager.comchromatographytoday.com The separation is driven by the differential affinities of the compounds for the stationary and mobile phases, which can be manipulated by adjusting the composition of the mobile phase and the nature of the stationary phase. openaccessjournals.com For ester analysis, reversed-phase HPLC with a C18 column is a common choice, where a polar mobile phase is used.

HPLC is a cornerstone in pharmaceutical analysis for identifying and quantifying compounds in complex mixtures. openaccessjournals.com It is recognized for its high resolution, accuracy, and efficiency. openaccessjournals.com

Table 1: Comparison of GC and HPLC for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen) chromatographytoday.com | Liquid Solvent Mixture chromatographytoday.com |

| Principle of Separation | Volatility and interaction with stationary phase chromatographytoday.com | Polarity and interaction with stationary and mobile phases chromatographytoday.com |

| Sample Volatility | Required chromatographytoday.com | Not required chromatographytoday.com |

| Temperature | High temperatures required to ensure volatility chromatographytoday.com | Can be performed at room temperature chromatographytoday.com |

| Typical Application | Analysis of volatile and thermally stable compounds labmanager.com | Analysis of a wide range of soluble compounds, including non-volatile ones labmanager.comchromatographytoday.com |

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure. openaccessjournals.comuniversalclass.com For the unambiguous structural elucidation of this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools. openaccessjournals.comjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. jchps.comlehigh.edu It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. lehigh.edu In an NMR experiment, the sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei to absorb energy at specific frequencies. lehigh.edu The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the determination of the connectivity of atoms.

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and the neighboring protons.

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. openaccessjournals.comlehigh.edu When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. researchgate.net The absorption of IR radiation corresponds to these vibrational transitions, and the resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, key characteristic peaks would include the C=O stretch of the ester group and the C=C stretch of the allyl group.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Feature | Expected Signal/Peak |

| ¹H NMR | Protons of the allyl group | Signals in the vinyl region (δ 5-6 ppm) and allylic region (δ 4.5 ppm) |

| Protons of the undecanoate chain | Signals in the aliphatic region (δ 0.8-2.5 ppm) | |

| ¹³C NMR | Carbonyl carbon of the ester | Signal around δ 170-175 ppm |

| Carbons of the allyl group | Signals in the olefinic region (δ 115-140 ppm) | |

| IR Spectroscopy | Ester carbonyl stretch (C=O) | Strong absorption band around 1740 cm⁻¹ |

| Alkene C=C stretch | Absorption band around 1645 cm⁻¹ | |

| C-O stretch | Absorption band in the 1100-1300 cm⁻¹ region |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. pacificbiolabs.com In the context of this compound, MS is crucial for confirming its identity and assessing its purity by detecting and identifying any potential impurities. alwsci.com The process involves ionizing the sample and then separating the resulting ions based on their m/z ratio. universalclass.com

Hyphenated Techniques for Complex Mixture Analysis and Process Monitoring

To analyze complex mixtures or monitor chemical processes in real-time, hyphenated techniques, which combine a separation method with a spectroscopic detection method, are employed. actascientific.comijpsjournal.comsaspublishers.com These techniques offer enhanced sensitivity and specificity. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS):

The coupling of GC with MS is a powerful and widely used hyphenated technique. ijpsjournal.comnih.gov As components are separated by the GC column, they are directly introduced into the mass spectrometer, which acts as a highly specific and sensitive detector. omicsonline.org This allows for the positive identification of each separated compound based on both its retention time and its mass spectrum. GC-MS is invaluable for the analysis of complex volatile mixtures, such as those found in flavor and fragrance chemistry, and for identifying trace-level impurities. omicsonline.orgijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. pacificbiolabs.comijpsjournal.com This technique is particularly useful for analyzing compounds that are not suitable for GC analysis, such as those that are non-volatile or thermally labile. derpharmachemica.comresolvemass.ca LC-MS is a highly selective and sensitive technique used for the identification and quantification of compounds in complex matrices. saspublishers.com

Mechanistic Investigations of Allyl Undecanoate Degradation Pathways

Oxidative Degradation Mechanisms of Unsaturated Esters

The oxidative degradation of unsaturated esters like allyl undecanoate is predominantly governed by autoxidation, a free-radical chain reaction involving molecular oxygen. nih.govwikipedia.org This process is autocatalytic, meaning the reaction products can themselves act as catalysts, leading to an accelerating rate of degradation over time. wikipedia.org The presence of the allyl group, with its reactive C=C double bond and adjacent allylic hydrogens, makes this compound particularly susceptible to this form of degradation. nih.govcore.ac.uk

The generally accepted mechanism for autoxidation proceeds in three main stages: initiation, propagation, and termination. nih.gov

Initiation: This stage involves the formation of initial free radicals. It can be triggered by initiators such as heat, light, or the presence of metal ions. wikipedia.org In the context of unsaturated lipids and esters, this step often involves the abstraction of a hydrogen atom from the allylic position, which is the carbon atom adjacent to the double bond, as this C-H bond is weaker and more susceptible to cleavage. nih.gov

Propagation: The initial radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen atom from another unsaturated ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•). nih.gov This new radical continues the chain reaction, propagating the degradation process. The decomposition of the resulting hydroperoxides can also form additional radicals, amplifying the reaction. nih.gov

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product.

Recent research has also provided evidence for an alternative autoxidation pathway initiated by the hydroxyl radical (OH). nih.gov In this mechanism, the OH radical adds to the C=C double bond, leading to the formation and subsequent reactions of Criegee intermediates, which can contribute to the degradation process. nih.gov

| Stage | Description | Key Intermediates |

|---|---|---|

| Initiation | Formation of an initial alkyl radical (R•) from the ester molecule, often at an allylic site. | Alkyl radical (R•) |

| Propagation | The alkyl radical reacts with oxygen to form a peroxy radical (ROO•), which then forms a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain. | Peroxy radical (ROO•), Hydroperoxide (ROOH) |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. | Non-radical products |

Hydrolytic Pathways under Acidic, Neutral, and Basic Conditions

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.org In the case of this compound, hydrolysis breaks the ester linkage, yielding allyl alcohol and undecanoic acid or its corresponding salt. The rate and mechanism of this reaction are highly dependent on the pH of the environment.

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible reaction, essentially the reverse of acid-catalyzed esterification. libretexts.orgchemguide.co.uk The ester is heated with water in the presence of a strong acid catalyst. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. For allyl esters, the formation of the intermediate allyl carbocation is stabilized by resonance, which can facilitate the hydrolysis process compared to saturated esters. quora.com The final products are allyl alcohol and undecanoic acid. libretexts.org

Neutral Hydrolysis: The reaction of an ester with pure water in the absence of a catalyst is possible but is typically extremely slow at room temperature. chemguide.co.uk Therefore, neutral hydrolysis is generally not considered a significant degradation pathway under normal conditions.

Basic Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), ester hydrolysis is an irreversible reaction known as saponification. libretexts.org The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the alkoxide (the allyl alcohol group) and forming the carboxylic acid. The acid is immediately deprotonated by the base in the reaction mixture to form a stable carboxylate salt (sodium undecanoate). chemguide.co.uk The final products are allyl alcohol and the salt of undecanoic acid. libretexts.org This process is generally faster and goes to completion compared to acid-catalyzed hydrolysis. chemguide.co.uk

| Condition | Mechanism Type | Reversibility | Products |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, HCl) | Acid-catalyzed nucleophilic acyl substitution | Reversible | Allyl alcohol and Undecanoic acid |

| Neutral (e.g., H₂O) | Uncatalyzed nucleophilic acyl substitution | Reversible | Allyl alcohol and Undecanoic acid (very slow) |

| Basic (e.g., NaOH, KOH) | Base-mediated nucleophilic acyl substitution (Saponification) | Irreversible | Allyl alcohol and Sodium undecanoate (salt) |

Photochemical Decomposition Processes and Byproduct Analysis

Photochemical decomposition involves the degradation of a molecule as a result of absorbing light energy, typically in the ultraviolet (UV) range. For unsaturated esters like this compound, two main sites are susceptible to photochemical reactions: the carbon-carbon double bond and the carbonyl group of the ester. While specific studies on the photolysis of this compound are not widely available, general principles of organic photochemistry can predict likely degradation pathways.

Exposure to UV radiation can excite the electrons in the C=C double bond and the C=O bond, promoting them to higher energy states. This can lead to several decomposition pathways:

Cis-Trans Isomerization: Although not a degradation in the sense of breaking the molecule, absorption of light can cause rotation around the C=C bond.

Radical Formation: The energy from UV light can be sufficient to cause homolytic cleavage of bonds, particularly the weaker allylic C-H or C-O bonds, leading to the formation of free radicals. These radicals can then initiate chain reactions similar to autoxidation or react with solvents and other molecules. researchgate.net

Rearrangements and Cleavage: The excited carbonyl group can undergo characteristic photochemical reactions. For example, Norrish Type I cleavage involves the breaking of the bond between the carbonyl carbon and an adjacent carbon, while Norrish Type II reactions involve intramolecular hydrogen abstraction. Such reactions could lead to the formation of smaller, volatile byproducts. The Wolff rearrangement is another photochemical process that can occur in related α-diazocarbonyl compounds to yield ketene (B1206846) intermediates. wikipedia.org

The analysis of byproducts from such processes would likely reveal a complex mixture of smaller chain aldehydes, ketones, carboxylic acids, and alkanes, resulting from various cleavage and rearrangement reactions.

| Photochemical Process | Description | Potential Byproducts |

|---|---|---|

| Allylic Bond Cleavage | Breakage of the C-H bond adjacent to the double bond, initiating radical reactions. | Various radical-mediated products, cross-linked molecules. |

| Norrish Type I Cleavage | Cleavage of the ester's acyl-oxygen bond or the bond adjacent to the carbonyl group. | Carbon monoxide, undecyl radicals, allyl radicals. |

| Norrish Type II Cleavage | Intramolecular hydrogen abstraction by the excited carbonyl group, leading to bond cleavage. | Shorter-chain esters, alkenes (e.g., propene). |

Enzymatic Biotransformation and Biodegradation Studies of Ester Linkages

The primary pathway for the biotransformation of allyl esters in biological systems is enzymatic hydrolysis of the ester bond. oecd.org This process is catalyzed by a class of enzymes known as hydrolases, particularly carboxylesterases and lipases, which are ubiquitous in nature. oecd.orgfrontiersin.orgscielo.br

In mammals, allyl esters are known to be hydrolyzed by these enzymes in tissues such as the intestine and liver. oecd.org This reaction cleaves this compound into its constituent parts: allyl alcohol and undecanoic acid. oecd.org Following this initial hydrolysis, the resulting molecules enter separate metabolic pathways. Undecanoic acid, a medium-chain fatty acid, is typically metabolized through beta-oxidation. Allyl alcohol is oxidized in the liver by alcohol dehydrogenase to form acrolein, a highly reactive and toxic α,β-unsaturated aldehyde. oecd.org Acrolein is then further oxidized to acrylic acid. oecd.org

The susceptibility of ester linkages to enzymatic cleavage also forms the basis of their biodegradation in the environment. mdpi.com Microorganisms, including various bacteria and fungi, produce extracellular lipases and esterases that can break down esters. mdpi.com For instance, species like Brevundimonas diminuta have been shown to degrade various organic compounds and could potentially contribute to the biodegradation of esters like this compound. mdpi.com This microbial degradation is a key process in the environmental fate of such compounds. scispace.com

| Enzyme Class | Reaction Catalyzed | Primary Products of this compound | Secondary Metabolites |

|---|---|---|---|

| Carboxylesterases / Lipases | Hydrolysis of the ester bond | Allyl alcohol and Undecanoic acid | Acrolein, Acrylic acid (from allyl alcohol) |

Functional Applications and Derivatization in Advanced Chemical Synthesis

Allyl Undecanoate as a Precursor in Complex Organic Synthesis

The dual functionality of this compound makes it a strategic starting point for synthesizing elaborate molecular architectures. Both the allyl group and the ester moiety can be selectively targeted to build complexity in a stepwise manner. The terminal alkene is particularly valuable, serving as a handle for carbon-carbon bond formation and functional group interconversion.

One of the most powerful tools applied to this compound and its parent, undecylenic acid, is olefin metathesis. researchgate.netresearchgate.net This class of reactions, often employing ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, allows for the efficient construction of new C=C bonds. For instance, cross-metathesis of this compound with other functionalized olefins can generate α,ω-bifunctional molecules, which are key intermediates for many complex targets. researchgate.netchemrxiv.org These intermediates are valuable in the synthesis of natural products, pharmaceuticals, and other fine chemicals where precise control over chain length and functionality is critical.

Beyond metathesis, the allyl group can participate in a variety of other transformations:

Epoxidation: The double bond can be converted to an epoxide, a highly versatile functional group that can be opened by various nucleophiles to introduce new stereocenters and functionalities.

Hydroformylation: This reaction introduces an aldehyde group, which can then be used in countless subsequent reactions like reductive amination, oxidation to a carboxylic acid, or Wittig reactions.

Thiol-ene "Click" Chemistry: The alkene readily reacts with thiols in the presence of a radical initiator or UV light, providing a highly efficient and modular way to attach a wide range of molecules. mdpi.commdpi.com

Allylic Substitution: The position adjacent to the double bond can be functionalized, offering another route to molecular complexity. msu.edunih.gov

The ester group, meanwhile, can be hydrolyzed to the corresponding carboxylic acid (undecylenic acid) or transesterified. It can also be reduced to an alcohol, providing another point for derivatization. This ability to manipulate both ends of the molecule independently makes this compound a powerful and flexible precursor in multi-step organic synthesis. msu.edu

Role in the Development of Specialty Chemicals and Polymer Precursors

The chemical industry is increasingly focused on developing high-performance, sustainable materials from renewable feedstocks. chemrxiv.orgacs.org this compound, derived from undecylenic acid, is a prime example of a bio-based platform chemical used to create valuable specialty chemicals and polymer precursors. researchgate.nettdx.catvaltris.com

The most significant application in this area is its use in producing α,ω-difunctional monomers for polycondensation or polyaddition polymerizations. researchgate.net Through cross-metathesis reactions, the terminal alkene of this compound or its derivatives can be transformed to create linear monomers with a functional group at each end. researchgate.net These monomers are direct precursors to important engineering plastics.

A prominent example is the synthesis of precursors for polyamides like Nylon-11. Cross-metathesis of an undecenoate ester with a nitrile-containing olefin, such as acrylonitrile, can produce a nitrile-ester. researchgate.net Subsequent hydrogenation of the nitrile to an amine and the ester to an alcohol or hydrolysis to a carboxylic acid yields an amino acid or amino alcohol monomer, ready for polymerization. researchgate.net

The following table summarizes representative cross-metathesis reactions involving undecenoate derivatives for the synthesis of polymer precursors.

| Undecenoate Derivative | Cross-Metathesis Partner | Catalyst Type | Resulting Product Class | Potential Polymer Application | Reference |

| Methyl 10-undecenoate | Allyl chloride | Ruthenium | α,ω-chloro-ester | Precursor for Nylon-11/12 | researchgate.net |

| Methyl 10-undecenoate | Acrylonitrile | Ruthenium (Hoveyda-Grubbs) | α,ω-nitrile-ester | Precursor for polyamides | researchgate.net |

| Methyl 10-undecenoate | cis-1,4-diacetoxy-2-butene | Ruthenium | α,ω-diacetoxy-ester | Precursor for polyesters/polyurethanes | researchgate.net |

| Methyl 10-undecenoate | Diethyl maleate | Ruthenium | α,ω-dicarboxylic acid ester | Precursor for polyesters | researchgate.net |

| Allyl 10-undecenoate | - (Self-Metathesis) | Ruthenium | Long-chain di-ester | Specialty polyesters | tdx.cat |

These reactions demonstrate a green and atom-economical approach to producing valuable monomers from renewable resources, positioning this compound as a key intermediate in the production of sustainable polymers and specialty chemicals. researchgate.netchemrxiv.org The resulting polymers find use in a wide range of applications, from automotive components to textiles and coatings.

Derivatization Strategies for Tailored Molecular Functionality

The true versatility of this compound lies in the diverse chemical modifications, or derivatizations, that can be performed on its structure to tailor its properties for specific applications. google.com These strategies focus on transforming the terminal alkene and the ester group into other functionalities, thereby creating a library of derivative molecules with unique reactivity and physical properties.

Modification of the Allyl Group:

The terminal double bond is the primary site for derivatization. Its accessibility and well-established reactivity allow for the introduction of numerous functional groups.

Thiol-Ene Chemistry: This "click" reaction is a highly efficient method for functionalization. The reaction of the allyl group with a functionalized thiol (R-SH) results in a thioether linkage. This strategy is widely used to attach molecules that can impart specific properties, such as introducing hydroxyl or carboxyl groups to alter solubility or providing anchor points for further reactions. mdpi.commdpi.com

Epoxidation and Ring-Opening: Conversion of the alkene to an epoxide creates an electrophilic three-membered ring. This epoxide can be opened with various nucleophiles (e.g., amines, alcohols, water) to yield 1,2-difunctionalized products, such as amino-alcohols or diols. This is a common strategy for preparing polyols for polyurethane synthesis. researchgate.net

Cross-Metathesis: As discussed previously, cross-metathesis is a powerful tool for chain extension and functionalization. Reacting this compound with olefins bearing different functional groups (e.g., esters, nitriles, chlorides) generates new bifunctional molecules. researchgate.netresearchgate.net

Polymerization: The allyl group itself can participate in polymerization reactions. For instance, in coordination polymerization with ethylene (B1197577), methyl 10-undecenoate can be incorporated as a comonomer to produce functionalized polyolefins with pendant ester groups. chinesechemsoc.org These groups improve properties like adhesion and printability. Allyl-functionalized polymers can also be synthesized via methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. mdpi.compsu.edu

Modification of the Ester Group:

The ester functionality provides another handle for tailoring the molecule's properties.

Transesterification: The allyl ester can be exchanged for other alcohols to modify properties like volatility or reactivity. For example, transesterification with a diol could create a new monomer for polyester (B1180765) synthesis.

Hydrolysis: Saponification of the ester yields the carboxylate salt or, upon acidification, undecylenic acid. This carboxylic acid group can then be used to form amides, acid chlorides, or other acyl derivatives.

Reduction: The ester can be reduced to a primary alcohol (10-undecen-1-ol), which opens up another set of derivatization possibilities, including etherification and oxidation.

The table below outlines several key derivatization strategies and their outcomes.

| Starting Group | Reaction Type | Reagent(s) | Resulting Functional Group | Purpose/Application | Reference |

| Alkene | Thiol-Ene Reaction | Functional Thiol (R-SH), Initiator | Thioether (-S-R) | Surface modification, hydrogel formation | mdpi.commdpi.com |

| Alkene | Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | Intermediate for polyols, fine chemicals | researchgate.net |

| Alkene | Cross-Metathesis | Functional Olefin, Ru-Catalyst | New Alkene + Functional Group | Monomer synthesis for polyamides, polyesters | researchgate.netresearchgate.net |

| Alkene | Coordination Copolymerization | Ethylene, Ni/Pd Catalyst | Pendant Ester on Polyolefin Chain | Creation of functionalized polyolefins | chinesechemsoc.org |

| Ester | Hydrolysis | Base (e.g., NaOH), then Acid | Carboxylic Acid | Precursor for amides, other acyl derivatives | researchgate.net |

| Ester | Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol | Precursor for ethers, aldehydes | msu.edu |

Through these derivatization strategies, this compound can be transformed into a vast array of tailored molecules, making it a cornerstone chemical for innovation in material science, polymer chemistry, and organic synthesis.

Computational and Theoretical Chemistry of Allyl Undecanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. rowansci.comarxiv.orgjseepublisher.comwavefun.com For fatty acid esters like allyl undecanoate, methods like Density Functional Theory (DFT) are frequently employed to model electronic structure and predict reactivity. preprints.orgpreprints.org

Detailed Research Findings: Studies on analogous fatty acid esters, such as ethyl and methyl esters of palmitic, oleic, and stearic acids, have utilized DFT methods, commonly with the B3LYP functional and a 6-31G* or higher basis set, to perform geometric optimization and electronic analysis. preprints.orgpreprints.orgresearchgate.net These calculations yield critical parameters that describe the molecule's stability and reactivity.

Geometric Parameters: Calculations can determine bond lengths and angles with high accuracy, which often show good agreement with experimental data. preprints.org

Population Analysis: Natural Population Analysis (NPA) reveals the distribution of electronic charge across the molecule. In fatty acid esters, oxygen atoms in the ester linkage consistently exhibit a negative charge, indicating their role as centers of high electron density. preprints.orgpreprints.org

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For fatty acid esters, this energy gap is influenced by the length and saturation of the alkyl chain. preprints.org

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface. For esters, these maps typically show negative potential (red/yellow) around the carbonyl and ester oxygen atoms, identifying these as likely sites for electrophilic attack. The hydrocarbon chain generally shows a neutral or slightly positive potential (blue/green). preprints.orgpreprints.org

While specific data for this compound is not widely published, the findings for analogous long-chain esters provide a strong predictive framework for its properties.

Table 1: Representative Quantum Chemical Properties of Fatty Acid Esters (Analogs to this compound) This table presents data for analogous fatty acid ethyl esters calculated using DFT (B3LYP/6-31G) as a reference for the expected properties of this compound.*

| Property | Ethyl Palmitate | Ethyl Stearate | Ethyl Oleate |

| HOMO Energy (eV) | -6.83 | -6.81 | -6.23 |

| LUMO Energy (eV) | 1.13 | 1.14 | 0.94 |

| HOMO-LUMO Gap (eV) | 7.96 | 7.95 | 7.17 |

| Dipole Moment (Debye) | 1.94 | 1.95 | 2.01 |

| Data derived from computational studies on fatty acid ethyl esters. preprints.org |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. livecomsjournal.orgnih.gov For systems involving this compound, MD simulations can predict bulk properties, interfacial behavior, and conformational dynamics that are governed by intermolecular forces. rsc.orgrsc.org

Detailed Research Findings: MD simulations of fatty acid esters typically employ all-atom (AA) or united-atom (UA) force fields to model the interactions. rsc.orgacs.org Force fields like COMPASS, TraPPE, and LOPLS-AA have been parameterized and validated for modeling esters and hydrocarbons. rsc.orgacs.orgresearchgate.netdtic.mil Simulations are often conducted in the isothermal-isobaric (NPT) or canonical (NVT) ensemble to mimic laboratory conditions. rsc.orgmdpi.com

Key properties investigated through MD simulations of ester systems include:

Phase Equilibria: Simulations can predict vapor-liquid phase envelopes, coexistence densities, and vapor pressures, which are crucial for understanding the physical state of the substance under different conditions. rsc.org

Interfacial Properties: For applications where surface behavior is important, MD can calculate properties like surface tension and interfacial thickness. rsc.orgrsc.org

Bulk Properties: Liquid densities and heats of vaporization can be calculated and show excellent agreement with experimental values when appropriate force fields are used. acs.org

Structural Dynamics: Simulations reveal information about molecular conformation and the arrangement of molecules in the liquid state, including the dynamics of the flexible alkyl and allyl groups. mdpi.com

Table 2: Common Force Fields and Parameters for MD Simulations of Ester Systems

| Force Field | Type | Typical Applications | Key Features |

| TraPPE | United-Atom | Vapor-liquid equilibria, interfacial properties of simple organic liquids. rsc.orgrsc.org | Transferable parameters, computationally efficient for large systems. |

| COMPASS | All-Atom | Condensed-phase properties of organic and inorganic materials. researchgate.netdtic.mil | Ab initio derived, high accuracy for structures, vibrations, and thermophysical properties. |

| LOPLS-AA | All-Atom | Lipids, alcohols, and esters, particularly in biological membrane simulations. acs.org | Extension of OPLS-AA, optimized for long hydrocarbon chains and ester hydration. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Ester Analogs

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. blogspot.comconicet.gov.ar These models establish a mathematical correlation between calculated molecular descriptors and an observed property. nih.govmdpi.comnih.gov For a series of ester analogs including this compound, QSAR/QSPR could be used to predict properties like boiling point, viscosity, biodegradability, or specific biological activities. mdpi.comnih.gov

Detailed Research Findings: The development of a QSAR/QSPR model involves several key steps:

Data Set Preparation: A diverse set of esters with known experimental property values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Development: The dataset is typically split into a training set and a test set. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a subset of descriptors with the property of interest for the training set. mdpi.comnih.gov

Validation: The model's predictive power is rigorously validated using the test set and other statistical metrics. mdpi.com

For ester analogs, relevant descriptors often fall into several categories:

Constitutional Descriptors: Molecular weight, number of specific atoms (e.g., oxygen), number of double bonds.

Topological Descriptors: Indices that describe the connectivity of the molecule (e.g., Kier & Hall connectivity indices).

Geometric Descriptors: Parameters related to the 3D shape of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Properties derived from quantum calculations, such as dipole moment, HOMO/LUMO energies, or atomic charges. preprints.org

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies of Esters

| Descriptor Category | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (nRotb) | Counts the number of bonds that allow free rotation, indicating molecular flexibility. | |

| Topological | Wiener Index (W) | A distance-based index reflecting molecular branching. |

| Kier & Hall Shape Index (kappa) | Describes aspects of molecular shape in relation to its size. | |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energy Gap | An indicator of chemical reactivity and kinetic stability. preprints.org |

Exploration of Biological Activities and Molecular Interactions of Allyl Esters

Nematicidal Activity of Allyl Undecanoate and Related Esters: Mechanistic Insights

Several studies have highlighted the potential of volatile organic compounds (VOCs), including esters, as nematicides. researchgate.net Research has demonstrated that specific esters possess significant nematicidal properties. For instance, a study identified that methyl undecanoate, alongside compounds like ethyl 2-methylbutanoate and allyl heptanoate, exhibited significant nematicidal activity against the root-knot nematode Meloidogyne javanica. mdpi.com This suggests that the ester functional group is a key contributor to the observed toxicity in nematodes.

The structure of the ester, including both the alcohol and carboxylic acid components, plays a crucial role in its nematicidal efficacy. nih.govmdpi.com Structure-activity relationship studies on various cinnamates against the pinewood nematode, Bursaphelenchus xylophilus, revealed that allyl, ethyl, and methyl cinnamates were significantly more toxic than their isopropyl and vinyl counterparts. nih.govscispace.com This indicates that the nature of the alcohol-derived portion of the ester is a key determinant of its activity. Furthermore, research on a range of natural ester compounds found that molecules such as isobutyl 2-methylbutanoate and 3-methylbutyl tiglate showed strong nematicidal effects against the same nematode. researchgate.net

While the precise molecular mechanisms are still under investigation, the lipophilic nature of these esters likely facilitates their penetration through the nematode's cuticle and cell membranes. The body of nematodes treated with nematicidal compounds often shows a characteristic straight shape, indicating a loss of movement and paralysis. scispace.com The interaction of these esters with critical physiological targets is a primary area of research. For example, allyl isothiocyanate, a related allyl compound, has been shown to induce paralysis in the nematode Meloidogyne incognita. nih.gov It also confers oxidative stress resistance in the model organism Caenorhabditis elegans by inducing the expression of detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and UGT. nih.gov This induction is mediated by the transcription factor SKN-1, suggesting a complex cellular response to the chemical stress imposed by the allyl group. nih.gov

**Table 1: Nematicidal Activity of Selected Esters against *Bursaphelenchus xylophilus***

| Compound | 24-hour LC50 (mg/ml) | Reference |

|---|---|---|

| Allyl Cinnamate (B1238496) | 0.114–0.195 | nih.gov |

| Ethyl Cinnamate | 0.114–0.195 | nih.gov |

| Methyl Cinnamate | 0.114–0.195 | nih.gov |

| Isopropyl Cinnamate | Less active | nih.gov |

| Vinyl Cinnamate | Less active | nih.gov |

Insecticidal Properties of Allyl Esters: Molecular Mechanisms of Action

Allyl esters have also been recognized for their insecticidal properties. tesisenred.net The primary mechanism of action for many lipophilic compounds, including allyl esters, is believed to be the disruption of cell membranes. tesisenred.net The effectiveness of these esters varies depending on their specific chemical structure, the composition of the insect's cell membranes, and the degree of interaction between them. tesisenred.net

Studies on various insect cell lines have confirmed that cell death induced by allyl esters is a result of cell membrane disruption. tesisenred.net For example, allyl cinnamate was identified as a highly active compound against cell lines derived from the midgut of Choristoneura fumiferana (a lepidopteran), indicating that the gut is a significant target for allyl esters when ingested. tesisenred.net The insecticidal activity of allyl esters is not limited to a single mode of application; they have shown efficacy through both topical application and ingestion against a variety of insect pests, including species of Lepidoptera, Hemiptera, and Coleoptera. tesisenred.net

Structure-activity relationship studies reveal that the type of allyl ester significantly influences its toxicity. In tests against three tortricid fruit pests, allyl cinnamate was the most active compound, while allyl salicylate (B1505791) showed minimal activity. researchgate.net This highlights that the aromatic or heterocyclic acid portion of the ester is as critical as the allyl group in determining its insecticidal potential. The lipophilic and volatile nature of these monoterpenoids allows them to penetrate the insect's body, where they can interfere with fundamental physiological processes. nih.gov

Table 2: Insecticidal Activity of Allyl Cinnamate

| Insect Species | Target Stage | Application Method | Activity | Reference |

|---|---|---|---|---|

| Cydia pomonella | Eggs, Neonate Larvae | Topical, Ingestion | High | tesisenred.net, researchgate.net |

| Grapholita molesta | Eggs, Neonate Larvae | Topical | High | tesisenred.net, researchgate.net |

| Lobesia botrana | Eggs, Neonate Larvae | Topical | High | tesisenred.net, researchgate.net |

| Acyrthosiphon pisum | Nymphs | Topical, Ingestion | Moderate | tesisenred.net |

| Tribolium castaneum | Adults | Topical | High | tesisenred.net |

Investigation of Molecular Targets and Biological Pathways in Model Organisms

The investigation into the molecular targets of allyl-containing compounds extends beyond direct membrane disruption. The allyl group itself can enhance a compound's ability to penetrate cell membranes and interact with intracellular targets. benchchem.com The electrophilic nature of the allyl group, especially when attached to a good leaving group, allows it to generate a stabilized allylic cation that can react with nucleophilic biomolecules like DNA and proteins. nih.gov

In the model organism C. elegans, which is evolutionarily conserved with parasitic nematodes, allyl isothiocyanate has been shown to activate specific defense pathways. nih.govmdpi.com It induces the expression of phase II detoxification enzymes, including glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), through the SKN-1 transcription factor pathway. nih.gov This response suggests that the organism perceives the allyl compound as a xenobiotic threat, triggering a protective mechanism against oxidative stress.

In other biological systems, allyl derivatives have been found to modulate multiple cellular targets. nih.gov The allyl sulfur compounds found in garlic, for instance, can interact with key thiol groups (cysteine residues) in the active sites of various proteins, leading to their inactivation through the formation of disulfide bonds. acs.org While this specific mechanism of sulfenylation has not been explicitly demonstrated for allyl esters, the reactivity of the allyl group suggests a potential for similar interactions. Furthermore, some synthetic allyl esters have been designed as DNA alkylating agents, where the allyl group facilitates covalent bonding with nucleophilic sites on DNA, causing damage and triggering cell death pathways. umn.edu This points to DNA as another potential molecular target for certain classes of allyl esters, although this is more established for synthetic anticancer agents than for nematicidal or insecticidal applications. The broad range of biological activities observed for allyl compounds underscores the diverse molecular interactions they can participate in, from membrane disruption to the modulation of specific enzymes and signaling pathways. nih.govmdpi.com

Q & A

Q. What established synthetic routes exist for allyl undecanoate, and how can reaction conditions be optimized for yield and purity?